molecular formula C10H11ClF2O B8029740 2-Butoxy-5-chloro-1,3-difluorobenzene

2-Butoxy-5-chloro-1,3-difluorobenzene

Cat. No.: B8029740
M. Wt: 220.64 g/mol
InChI Key: OHKGGKQWWXGSNF-UHFFFAOYSA-N
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Description

2-Butoxy-5-chloro-1,3-difluorobenzene is a chemical compound with the molecular formula C10H11ClF2O. It is a derivative of benzene, substituted with butoxy, chloro, and difluoro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-5-chloro-1,3-difluorobenzene typically involves the reaction of 2-chloro-5-fluorobenzene with butanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the butoxy group replaces a hydrogen atom on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-5-chloro-1,3-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Butoxy-5-chloro-1,3-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butoxy-5-chloro-1,3-difluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chloro-1,3-difluorobenzene
  • 5-Bromo-2-chloro-1,3-difluorobenzene
  • 4-Chloro-3,5-difluorobromobenzene

Uniqueness

2-Butoxy-5-chloro-1,3-difluorobenzene is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions. Additionally, the combination of chloro and difluoro groups provides a unique electronic environment, influencing the compound’s reactivity and stability .

Properties

IUPAC Name

2-butoxy-5-chloro-1,3-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF2O/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKGGKQWWXGSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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